molecular formula C18H18O4 B1623662 4-[4-(4-Formylphenoxy)butoxy]benzaldehyde CAS No. 77355-00-1

4-[4-(4-Formylphenoxy)butoxy]benzaldehyde

Cat. No.: B1623662
CAS No.: 77355-00-1
M. Wt: 298.3 g/mol
InChI Key: KOMWLJLDHRMKGZ-UHFFFAOYSA-N
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Description

4-[4-(4-Formylphenoxy)butoxy]benzaldehyde is an organic compound with the molecular formula C18H18O4 It is characterized by the presence of two formyl groups attached to phenoxy and butoxy linkers

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(4-Formylphenoxy)butoxy]benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 1,4-dibromobutane in the presence of a base, followed by the reaction with 4-hydroxybenzaldehyde again. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Types of Reactions:

    Oxidation: The formyl groups in this compound can undergo oxidation reactions to form carboxylic acids.

    Reduction: The formyl groups can be reduced to primary alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The phenoxy and butoxy groups can participate in nucleophilic substitution reactions, where the formyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding primary alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[4-(4-Formylphenoxy)butoxy]benzaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential role in biochemical assays and as a building block for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[4-(4-Formylphenoxy)butoxy]benzaldehyde involves its interaction with various molecular targets. The formyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The phenoxy and butoxy linkers provide structural flexibility, allowing the compound to interact with different biological pathways.

Comparison with Similar Compounds

  • 4-[4-(4-Formylphenoxy)phenoxy]benzaldehyde
  • 4-[4-(4-Formylphenoxy)ethoxy]benzaldehyde
  • 4-[4-(4-Formylphenoxy)propoxy]benzaldehyde

Comparison: 4-[4-(4-Formylphenoxy)butoxy]benzaldehyde is unique due to its specific butoxy linker, which provides distinct chemical and physical properties compared to its analogs with different linkers

Properties

IUPAC Name

4-[4-(4-formylphenoxy)butoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O4/c19-13-15-3-7-17(8-4-15)21-11-1-2-12-22-18-9-5-16(14-20)6-10-18/h3-10,13-14H,1-2,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOMWLJLDHRMKGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OCCCCOC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60423675
Record name 4,4'-[Butane-1,4-diylbis(oxy)]dibenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60423675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77355-00-1
Record name 4,4'-[Butane-1,4-diylbis(oxy)]dibenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60423675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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